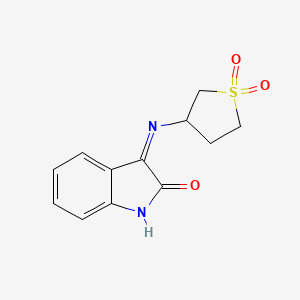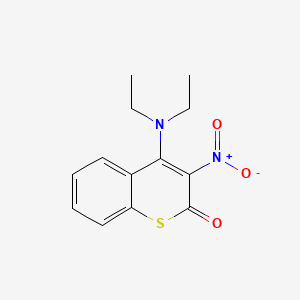
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- is an organic compound with the molecular formula C4H6BrF3O. It is a brominated and trifluorinated alcohol, known for its unique chemical properties and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- can be synthesized through the bromination of 2-propanol derivatives. One common method involves the reaction of 2-propanol with bromine in the presence of a catalyst to introduce the bromine atom. The trifluoromethyl group can be introduced through a separate reaction involving trifluoromethylation agents.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- typically involves large-scale bromination and trifluoromethylation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and reaction conditions helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated compound to its corresponding alcohol or hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- involves its reactivity with various chemical species. The bromine and trifluoromethyl groups contribute to its unique reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form hydrogen bonds and interact with nucleophiles and electrophiles, facilitating its use in different chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A similar compound with a slightly different structure, used in similar applications.
1,1,1-Trifluoro-2-propanol: Another related compound, known for its use in organic synthesis and as a solvent.
Uniqueness
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable reagent in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H6BrF3O |
|---|---|
Poids moléculaire |
206.99 g/mol |
Nom IUPAC |
3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6BrF3O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
Clé InChI |
VCBPKULBUHGTQX-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

